4-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide
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Overview
Description
4-(2-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide is a complex organic compound with a unique structure that includes a piperazine ring, chlorophenyl group, and dimethoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide typically involves multiple steps, starting with the preparation of the piperazine ring, followed by the introduction of the chlorophenyl and dimethoxyphenyl groups. Common synthetic routes include:
Nucleophilic Substitution: The piperazine ring can be synthesized through nucleophilic substitution reactions involving appropriate precursors.
Coupling Reactions: The chlorophenyl and dimethoxyphenyl groups are introduced through coupling reactions, such as Suzuki or Stille coupling, using palladium catalysts.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
4-(2-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, using nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-(2-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit enzyme activity by binding to the active site or alter receptor signaling by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-Chlorophenyl)-N-(2-methoxyphenyl)-1-piperazinecarboxamide
- 4-(2-Chlorophenyl)-N-(3,4-dimethoxyphenyl)-1-piperazinecarboxamide
- 4-(2-Chlorophenyl)-N-(2,4-dimethylphenyl)-1-piperazinecarboxamide
Uniqueness
4-(2-Chlorophenyl)-N-(2,4-dimethoxyphenyl)-1-piperazinecarboxamide is unique due to the presence of both chlorophenyl and dimethoxyphenyl groups, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C19H22ClN3O3 |
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Molecular Weight |
375.8 g/mol |
IUPAC Name |
4-(2-chlorophenyl)-N-(2,4-dimethoxyphenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C19H22ClN3O3/c1-25-14-7-8-16(18(13-14)26-2)21-19(24)23-11-9-22(10-12-23)17-6-4-3-5-15(17)20/h3-8,13H,9-12H2,1-2H3,(H,21,24) |
InChI Key |
OUNVQEWTJFKSTN-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl)OC |
Origin of Product |
United States |
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